molecular formula C4H4N2O2S B8620238 4-Aminocarbonyl-4-thiazoline-2-one

4-Aminocarbonyl-4-thiazoline-2-one

Cat. No.: B8620238
M. Wt: 144.15 g/mol
InChI Key: KJHXZGKRFONDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminocarbonyl-4-thiazoline-2-one is a specialized thiazoline derivative offered for research and development purposes. Compounds based on the thiazolidinone scaffold are recognized in medicinal chemistry as privileged structures due to their wide range of biological activities and their role as versatile intermediates in organic synthesis . Key Research Applications: This compound is primarily intended for investigative applications in drug discovery and biochemistry. Its core structure is of significant interest for developing novel therapeutic agents. Research suggests potential in several areas: Anticancer Research: Thiazolidin-4-one derivatives have demonstrated considerable potential as anticancer agents, showing activity against various cell lines. Their mechanisms of action may include inducing apoptosis and inhibiting specific enzymes crucial for cell proliferation . Antimicrobial and Antitubercular Screening: The thiazolidinone core is a promising scaffold for constructing new molecules with antimicrobial and antitubercular activity. Researchers utilize these compounds to develop novel antibiotics to combat drug-resistant strains . Antioxidant Studies: Some thiazolidin-4-one derivatives exhibit antioxidant properties, which are evaluated through assays like DPPH radical scavenging. This makes them candidates for research into oxidative stress-related pathologies . Chemical Synthesis and Optimization: The structure of 4-thiazolidinones is susceptible to modification at multiple positions, allowing for rational design and synthesis of new chemical entities to optimize biological activity and explore structure-activity relationships (SAR) . Handling and Usage Note: this compound is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

2-oxo-3H-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H4N2O2S/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8)

InChI Key

KJHXZGKRFONDCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)S1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical behavior of thiazoline and thiazolidinone derivatives is highly dependent on substituents and functional groups. Below is a comparative analysis of key analogs:

Compound Core Structure Key Substituents Synthetic Route Biological/Chemical Properties
4-Aminocarbonyl-4-thiazoline-2-one Thiazoline ring 4-aminocarbonyl group Not explicitly detailed in evidence Hypothesized to influence tautomerism and hydrogen bonding for bioactivity
2-Arylamino-2-thiazoline-4-ones Thiazoline ring 2-arylamino, 5-arylidene groups Knoevenagel condensation of arylthioureas Anti-inflammatory (e.g., compound XII vs. diclofenac)
2-Thioxo-thiazolidin-4-ones (Rhodanine) Thiazolidinone ring 2-thioxo, 5-arylidene groups Condensation of thioureas with aldehydes Electrochemical activity; antimicrobial potential
Thiazolidine-4-ones with azo linkages Thiazolidinone ring Azo (-N=N-) groups at position 5 Diazonium salt coupling reactions Antioxidant and antimicrobial activities
5-(4-Methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone ring 5-benzylidene, 2-thioxo groups Aldehyde-thiourea condensation Structural analog with potential bioactivity
Anti-inflammatory Activity
  • 2-Arylamino-2-thiazoline-4-ones: Compound XII (5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-(3-hydroxyanilino)-2-thiazoline-4-one) exhibited superior anti-inflammatory effects compared to diclofenac and aspirin in vivo .
  • This compound: The aminocarbonyl group may enhance hydrogen bonding with target enzymes, though experimental validation is needed.
Antimicrobial and Antioxidant Activity
  • Thiazolidin-4-ones with azo linkages : Demonstrated moderate antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing azo group .
  • Rhodanine Derivatives : Electrochemical studies revealed redox behavior dependent on substituents, suggesting utility in biosensing or catalysis .
Tautomerism and Electronic Effects
  • Quantum-chemical calculations on 2-arylamino-2-thiazoline-4-ones confirmed dynamic amino-imino tautomerism, which may modulate bioactivity .
  • The 2-thioxo group in rhodanine derivatives increases electron delocalization, altering redox potentials compared to thiazoline analogs .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Anti-inflammatory activity in thiazoline derivatives correlates with electron-withdrawing substituents (e.g., nitro groups) at the 5-position .
  • Electrochemical Behavior : Rhodanine derivatives with azulenylmethylene groups show distinct reduction peaks, useful for designing redox-active materials .
  • Antimicrobial Potency: Azo-linked thiazolidinones exhibit enhanced activity due to improved membrane penetration from the planar azo moiety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminocarbonyl-4-thiazoline-2-one, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving thiazole precursors. For example, 2-aminothiazole derivatives react with chloranil in glacial acetic acid or ethanol, yielding substituted quinones or isomer mixtures depending on solvent polarity . Key factors include solvent choice (e.g., ethanol promotes Z/E isomer formation), temperature (room temperature minimizes side reactions), and substituent effects on the thiazole ring. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of reagents like chloranil.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm the thiazoline ring and amide functionality. For example, the carboxylic acid proton in similar compounds appears as a singlet near δ 12 ppm in 1^1H-NMR .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the amide group. Desiccants like silica gel should be used to mitigate hygroscopic degradation, as moisture can lead to ring-opening reactions in thiazoline derivatives .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in enzyme inhibition studies involving thiazoline derivatives?

  • Methodological Answer :

  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature) to rule out environmental artifacts .
  • Dose-Response Curves : Perform IC50_{50} determinations in triplicate to assess reproducibility. Discrepancies may arise from differences in enzyme isoforms or allosteric modulation.
  • Structural-Activity Relationship (SAR) Analysis : Compare inhibition profiles with analogs (e.g., 2-aminothiazole-4-carboxylic acid) to identify critical functional groups .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for proposed reaction pathways, such as nucleophilic attacks on the carbonyl group .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., acetic acid vs. ethanol) to predict regioselectivity in cyclization reactions .
  • Validation : Cross-reference computational predictions with experimental LC-MS data to refine force fields and improve accuracy .

Q. What experimental approaches can optimize the regioselectivity of functionalization reactions in this compound derivatives?

  • Methodological Answer :

  • Protecting Group Strategy : Temporarily block the amide group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the thiazoline ring .
  • Catalytic Systems : Use palladium catalysts for cross-coupling reactions at the 4-position, leveraging steric hindrance from the aminocarbonyl group .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites, as demonstrated in related thiazole-carboxylic acid systems .

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